1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide
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Overview
Description
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide is a quinuclidinium derivative with a complex structure that includes a quinuclidine core, a cyclopentyl group, a phenyl group, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide typically involves multiple steps:
Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Cyclopentyl and Phenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions, where cyclopentyl and phenyl groups are attached to the quinuclidine core.
Formation of the Ester Linkage: The ester linkage between the quinuclidine core and the phenylethanoyloxy group can be formed through esterification reactions using appropriate carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other organic groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Chloride, iodide, various organic nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, alcohols.
Substitution Products: Various halides and substituted quinuclidinium derivatives.
Scientific Research Applications
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticholinergic properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: It may bind to cholinergic receptors, modulating their activity and leading to various physiological effects.
Inhibiting Enzymes: It may inhibit specific enzymes, altering metabolic pathways and cellular functions.
Modulating Signal Transduction Pathways: It may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine Derivatives: Compounds such as quinuclidine, quinuclidinyl benzilate, and other quinuclidine-based molecules.
Cyclopentyl and Phenyl Derivatives: Compounds containing cyclopentyl and phenyl groups, such as cyclopentylphenol and phenylethanol.
Uniqueness
1-Methyl-3-(2-cyclopentyl-2-hydroxy-2-phenylethanoyloxy)quinuclidinium bromide is unique due to its specific combination of functional groups and its potential pharmacological properties
Properties
CAS No. |
29125-57-3 |
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Molecular Formula |
C21H30BrNO3 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C21H30NO3.BrH/c1-22-13-11-16(12-14-22)19(15-22)25-20(23)21(24,18-9-5-6-10-18)17-7-3-2-4-8-17;/h2-4,7-8,16,18-19,24H,5-6,9-15H2,1H3;1H/q+1;/p-1 |
InChI Key |
QMPNXLUWXZWDRX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.[Br-] |
Origin of Product |
United States |
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